Product packaging for Sodium pyrosulfurous acid(Cat. No.:CAS No. 7757-74-6)

Sodium pyrosulfurous acid

Cat. No.: B8303597
CAS No.: 7757-74-6
M. Wt: 169.14 g/mol
InChI Key: RUVWPFKPKBGQFR-UHFFFAOYSA-N
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Description

Sodium pyrosulfurous acid, more commonly known and supplied as its salt sodium metabisulfite (Na₂S₂O₅), is a key inorganic compound in scientific and industrial research . Its primary research value lies in its properties as a reducing agent and preservative. In analytical chemistry, sodium pyrosulfate (Na₂S₂O₇), a related compound, is historically used to fuse with samples to ensure their complete dissolution prior to quantitative analysis . Meanwhile, sodium metabisulfite is extensively studied for its efficacy in preventing spoilage; for instance, it is a widely used agent in the preservation of seafood, such as shrimp, where it inhibits bacterial growth and oxidative melanosis (blackening) . The mechanism of action for its preservative effect is linked to its ability to release sulfur dioxide (SO₂), which acts as an antimicrobial and antioxidant agent . Researchers also utilize its reducing capacity in various chemical processes. It is crucial to note that sulfites can exhibit toxicity and must be handled with care . This product, this compound/sodium metabisulfite, is intended For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2NaO5S2 B8303597 Sodium pyrosulfurous acid CAS No. 7757-74-6

Properties

CAS No.

7757-74-6

Molecular Formula

H2NaO5S2

Molecular Weight

169.14 g/mol

InChI

InChI=1S/Na.H2O5S2/c;1-6(2)5-7(3)4/h;(H,1,2)(H,3,4)

InChI Key

RUVWPFKPKBGQFR-UHFFFAOYSA-N

Canonical SMILES

OS(=O)OS(=O)O.[Na]

Origin of Product

United States

Nomenclature and Chemical Identity

Systematic and Common Chemical Designations of Disodium (B8443419) Disulfite (Sodium Metabisulfite)

The compound with the chemical formula Na₂S₂O₅ is most formally referred to as disodium disulfite. nih.gov However, it is widely known by several other names, including sodium metabisulfite (B1197395), sodium pyrosulfite, and the British English spelling, sodium metabisulphite. byjus.comwikipedia.orgchemspider.comatamanchemicals.com The International Union of Pure and Applied Chemistry (IUPAC) name is disodium oxidosulfanesulfonate oxide. chemspider.com These various designations are often used interchangeably in scientific literature and commercial contexts. wikipedia.orgamericanelements.com

Interactive Table: Synonyms for Sodium Pyrosulfurous Acid

Name TypeDesignation
Systematic Name Disodium Disulfite
IUPAC Name Disodium oxidosulfanesulfonate oxide
Common Name Sodium Metabisulfite
Alternative Name Sodium Pyrosulfite
British Spelling Sodium Metabisulphite

Historical Evolution of Chemical Understanding and Characterization

The development of the understanding of this compound is intertwined with the broader history of sulfur chemistry. Early investigations into the reactions of sulfur dioxide led to the identification of various sulfites. The synthesis of sodium metabisulfite can be achieved by treating a solution of sodium hydroxide (B78521) or sodium carbonate with sulfur dioxide. google.comstackexchange.com In this process, sodium sulfite (B76179) (Na₂SO₃) may initially form. google.com Further reaction with sulfur dioxide leads to the formation of sodium bisulfite (NaHSO₃), which exists in solution. google.comvedantu.com

A key step in the formation of sodium metabisulfite is the dehydration of sodium bisulfite. teamchem.co When a solution containing sodium bisulfite is saturated with sulfur dioxide and then evaporated, crystals of sodium metabisulfite are formed. byjus.comsciencemadness.org This process is represented by the equilibrium reaction: 2HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O. vedantu.comsciencemadness.org It was the observation that two molecules of bisulfite condense to form one molecule of the new compound and water that likely led to the "meta" and "pyro" prefixes in its common names, indicating a relationship derived from heating or dehydration.

Structural Isomerism and Related Sulfur Oxyanion Chemistry

The chemistry of sulfur is notable for the variety of oxyanions it can form, each with distinct structures and properties. purdue.edulabster.com These ions, which are negatively charged and contain oxygen, include well-known species such as sulfate (B86663) (SO₄²⁻) and sulfite (SO₃²⁻). labster.comucla.eduvaia.com

The disulfite ion (S₂O₅²⁻), the anionic component of this compound, possesses a unique and unsymmetrical structure. wikipedia.org Unlike the symmetrical sulfate ion, the disulfite ion features a direct sulfur-sulfur bond. vedantu.comwikipedia.org In this structure, one sulfur atom is bonded to three oxygen atoms and has an oxidation state of +5, while the other sulfur atom is bonded to two oxygen atoms and has an oxidation state of +3. wikipedia.org The S-S bond length is approximately 2.22 Å, with the S-O bond distances being 1.46 Å and 1.50 Å for the thionate and thionite portions, respectively. wikipedia.orgcollegedunia.com This asymmetric arrangement distinguishes it from other sulfur oxyanions. vedantu.com

The concept of structural isomerism in this context relates to the different possible arrangements of atoms. While the disulfite ion itself has a defined unsymmetrical structure, its formation from the dimerization of bisulfite ions in solution is a dynamic equilibrium. acs.org

The table below provides a comparison of related sulfur oxyanions.

Interactive Table: Comparison of Sulfur Oxyanions

OxyanionFormulaKey Structural Feature
Sulfate SO₄²⁻Tetrahedral arrangement of four oxygen atoms around a central sulfur atom. ucla.edu
Sulfite SO₃²⁻Trigonal pyramidal structure. vaia.com
Disulfite S₂O₅²⁻Asymmetrical structure with a direct S-S bond. wikipedia.org
Thiosulfate (B1220275) S₂O₃²⁻A central sulfur atom bonded to three oxygen atoms and one other sulfur atom. purdue.edu
Pyrosulfate S₂O₇²⁻Two SO₄ tetrahedra sharing a common oxygen atom. wikipedia.orgbyjus.com

Synthetic Methodologies and Production Chemistry

Laboratory Synthesis Routes via Sulfur Dioxide Interactions with Sodium Bases

In a laboratory setting, sodium pyrosulfite is typically synthesized by reacting sulfur dioxide (SO₂) with aqueous solutions of sodium bases such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.orgnih.gov The fundamental chemistry involves the formation of sodium bisulfite (NaHSO₃) as an intermediate, which then dimerizes to form sodium pyrosulfite.

A common laboratory method involves treating a solution of a suitable base, like sodium hydroxide or sodium bicarbonate (NaHCO₃), with sulfur dioxide to first produce sodium bisulfite. stackexchange.comechemi.com The reaction with sodium hydroxide proceeds as follows:

SO₂ + NaOH → NaHSO₃ stackexchange.com

Subsequently, saturating the resulting sodium bisulfite solution with additional sulfur dioxide and allowing for evaporation or cooling leads to the crystallization of sodium pyrosulfite. chemicalbook.combyjus.comsciencemadness.org The equilibrium reaction that yields the pyrosulfite anion (S₂O₅²⁻) is:

2HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O chemicalbook.combyjus.com

The sodium ions in the solution then combine with the pyrosulfite ions to form the solid sodium pyrosulfite residue. chemicalbook.combyjus.com

Alternatively, the synthesis can be initiated by treating a solution of sodium hydroxide with sulfur dioxide in warm water. This initially precipitates sodium sulfite (B76179) (Na₂SO₃) as a yellow solid. wikipedia.orgatamanchemicals.com The introduction of more sulfur dioxide causes this solid to dissolve, forming the disulfite, which then crystallizes as colorless solid Na₂S₂O₅ upon cooling. wikipedia.org The two-step reaction is:

SO₂ + 2NaOH → Na₂SO₃ + H₂O wikipedia.org

SO₂ + Na₂SO₃ → Na₂S₂O₅ wikipedia.org

Heating sodium bisulfite directly is another viable laboratory method to produce sodium pyrosulfite through dehydration. echemi.com

Industrial Manufacturing Processes and Process Optimization

Industrial production of sodium pyrosulfite is broadly categorized into two main strategies: solution-phase crystallization and semi-dry reaction processes. aer.cagoogle.com The choice of process depends on factors like the desired product grade, production scale, and integration with other chemical manufacturing facilities, such as soda ash plants. aer.ca The basic principle remains the reaction of a sodium salt, typically sodium carbonate or sodium hydroxide, with sulfur dioxide. aer.ca

The solution-phase, or "wet method," is a widely used industrial process. google.com In this technique, all reactants are highly soluble in water, and the final product, sodium pyrosulfite, is crystallized from a saturated solution, often referred to as a magma, which is then recycled. aer.ca

A typical process involves passing sulfur dioxide gas counter-currently through a series of absorption towers containing a sodium carbonate solution. nih.gov This forms a solution rich in sodium bisulfite. This solution is then directed to a crystallizer where conditions are manipulated to precipitate sodium pyrosulfite. The resulting crystals are separated from the mother liquor by centrifugation or filtration, dried, and packaged. nih.govgoogle.com

Process optimization is critical for maximizing yield and product quality. Key parameters include:

Temperature Control: The reaction to form the sodium bisulfite solution is often conducted at an elevated temperature (e.g., 50°C to 60°C) to create a solution near saturation while preventing premature crystallization. google.com The solution is then cooled (e.g., to around 40-45°C) in a separate crystallizer vessel, which decreases the solubility of sodium pyrosulfite and forces its precipitation. google.comgoogle.com

pH Management: Maintaining a weakly acidic pH is crucial for efficient production and high purity. Continuous processes often maintain the reaction mixture within a specific pH range, typically between 4.0 and 5.0. google.com A pH below 4.8 is noted to produce a product with a very low sulfite content (below 0.1%). google.com

One patented process improves upon this by separating the chemical reaction and crystallization steps. Sulfur dioxide is reacted with a sodium sulfite/bisulfite solution to form a bisulfite solution at a controlled pH (3.5-4.2). This solution is then sent to a cooling crystallizer where an alkali, such as caustic soda, is added to increase the yield of crystallized sodium metabisulfite (B1197395) per pass. google.com

The semi-dry, or "dry method," offers an alternative to solution-based synthesis. This process involves the direct reaction of sulfur dioxide gas with moist sodium carbonate. aer.cagoogle.com The presence of some water is essential for the reaction to proceed. aer.ca

In this method, a counter-current flow system can be employed, where wet sodium bicarbonate cake moves against a stream of sulfur dioxide gas, potentially within an auger-type reactor. aer.ca This setup allows for efficient recovery of sulfur dioxide. aer.ca As the reaction progresses, the initial moist solid may transform into a mobile slurry before thickening as the final sodium pyrosulfite product is formed. aer.ca The resulting solid is then dried to yield the final product. A laboratory-scale experiment using this method with crude wet sodium bicarbonate cake yielded a product of 96.5% purity. aer.ca

Industrial implementations of the dry method may involve roasting sulfur to produce SO₂ gas, which is then cooled and purified before reacting with soda ash in a series of reactors. google.com The reaction is exothermic, and the temperature is controlled to optimize conditions. The resulting crystalline slurry is centrifuged, and the solid product is dried using hot air. google.comgoogle.com

Chemical Equilibria and Yield Enhancement in Synthesis Reactions

The synthesis of sodium pyrosulfite is governed by a series of chemical equilibria. The primary equilibrium is the reversible dimerization of two bisulfite ions (HSO₃⁻) to form a pyrosulfite ion (S₂O₅²⁻) and a water molecule. byjus.comatamanchemicals.com

2HSO₃⁻(aq) ⇌ S₂O₅²⁻(aq) + H₂O(l)

To enhance the yield of solid sodium pyrosulfite, this equilibrium must be shifted to the right, favoring the formation of the pyrosulfite ion, which then precipitates out of the solution as Na₂S₂O₅. Several factors are manipulated to achieve this:

Concentration: The process starts by creating a concentrated or saturated solution of sodium bisulfite. chemicalbook.combyjus.com According to Le Chatelier's principle, increasing the concentration of the reactant (bisulfite) drives the equilibrium towards the product (pyrosulfite).

Temperature: Solubility of sodium pyrosulfite is temperature-dependent. Industrial processes exploit this by creating a saturated solution at a higher temperature and then cooling it. google.comgoogle.com As the temperature drops, the solubility decreases, causing the less soluble sodium pyrosulfite to crystallize out of the solution, thus pulling the equilibrium to the right and increasing the solid product yield. wikipedia.orggoogle.com

Table 1: Solubility of Sodium Pyrosulfite in Water at Different Temperatures

Temperature (°C) Solubility ( g/100 mL)
20 54 nih.gov

pH Control: The pH of the solution is a critical factor. The synthesis is typically carried out in a weakly acidic medium. google.com Adding a controlled amount of a base like sodium hydroxide or sodium carbonate to the bisulfite solution can enhance the crystallization process. atamanchemicals.com In some processes, an alkali is added directly to the crystallizer, which reacts with dissolved sulfur dioxide to form additional bisulfite, thereby increasing the concentration of the reactant and boosting the yield of sodium pyrosulfite crystals per cycle. atamanchemicals.comgoogle.comgoogle.com Maintaining the pH between 4.4 and 5.0 is a key parameter in some continuous manufacturing processes. google.com

Table 2: Key Parameters for Yield Enhancement in Industrial Production

Parameter Method of Control Effect on Yield
Temperature Cooling the saturated solution Decreases solubility, forcing crystallization. google.comgoogle.com
pH Controlled addition of alkali (e.g., NaOH) Optimizes equilibrium and purity; can increase reactant concentration. atamanchemicals.comgoogle.com

| Reactant Concentration | Recycling of mother liquor; addition of reactants to crystallizer | Increases bisulfite concentration, shifting equilibrium to favor product formation. aer.cagoogle.com |

By carefully managing these interconnected parameters—temperature, pH, and reactant concentration—manufacturers can optimize the chemical equilibria to maximize the yield and purity of the final sodium pyrosulfite product.

Table 3: Chemical Compounds Mentioned in the Article

Compound Name Chemical Formula
Sodium Pyrosulfite Na₂S₂O₅
Sodium Metabisulfite Na₂S₂O₅
Sulfur Dioxide SO₂
Sodium Hydroxide NaOH
Sodium Carbonate Na₂CO₃
Sodium Bisulfite NaHSO₃
Sodium Bicarbonate NaHCO₃
Water H₂O
Sodium Sulfite Na₂SO₃
Pyrosulfite ion S₂O₅²⁻
Bisulfite ion HSO₃⁻

Fundamental Chemical Reactivity and Mechanistic Investigations

Hydrolysis and Equilibrium Chemistry in Aqueous Media: Formation of Bisulfite and Sulfite (B76179) Species

When dissolved in water, sodium metabisulfite (B1197395) undergoes hydrolysis to generate sodium bisulfite (NaHSO₃). wikipedia.orgmdpi.comresearchgate.netresearchgate.net This reaction establishes a dynamic equilibrium in aqueous solutions.

Reaction: Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃ wikipedia.orgresearchgate.net

The resulting bisulfite ion (HSO₃⁻) is itself involved in a further acid-base equilibrium with the sulfite ion (SO₃²⁻). mdpi.com The position of this equilibrium is pH-dependent.

Equilibrium: HSO₃⁻ ⇌ H⁺ + SO₃²⁻ mdpi.com

Table 1: Equilibrium Reactions in Aqueous Sodium Metabisulfite Solution

Reactants Products Equilibrium Description
Na₂S₂O₅ + H₂O 2NaHSO₃ Hydrolysis of metabisulfite to bisulfite. wikipedia.orgresearchgate.net
2HSO₃⁻ S₂O₅²⁻ + H₂O Dehydration of bisulfite to form metabisulfite. atamanchemicals.comwikipedia.org
HSO₃⁻ H⁺ + SO₃²⁻ Acid-base equilibrium between bisulfite and sulfite. mdpi.com
SO₂ + OH⁻ HSO₃⁻ Formation of bisulfite from sulfur dioxide and a base. wikipedia.org

Redox Chemistry: Mechanisms of Action as a Reducing Agent

Sodium metabisulfite is a potent reducing agent in aqueous solutions. mdpi.comraybonchemicals.com Its reducing properties are central to many of its industrial applications. The primary mechanism involves the sulfur(IV) (S(IV)) species (bisulfite/sulfite) acting as an electron donor, becoming oxidized to sulfate (B86663) (SO₄²⁻), which has sulfur in a +6 oxidation state.

A key reaction is its ability to scavenge dissolved oxygen from water, which proceeds through the oxidation of the hydrosulfite species to hydrosulfate. researchgate.netraybonchemicals.com

Reaction: 2NaHSO₃ + O₂ → 2NaHSO₄ researchgate.net

This reactivity is exploited for removing residual chlorine in water treatment processes and protecting reverse osmosis membranes from oxidation. raybonchemicals.com The reducing power of sodium metabisulfite is also demonstrated in its reaction with iodine (I₂), where it reduces iodine to hydrogen iodide (HI) while being oxidized to sodium hydrogen sulfate (NaHSO₄). youtube.com

Reaction: Na₂S₂O₅ + I₂ + H₂O → 2NaHSO₄ + 2HI youtube.com

This reaction is characteristic of a classic redox process where one species is oxidized and the other is reduced. youtube.com Research has clarified that sodium metabisulfite functions as a reducing agent, reacting with oxidants like the oxide anion, rather than as an antioxidant that would typically react with species like the superoxide (B77818) anion or hydroxyl radical. mdpi.com

Mechanisms of Adduct Formation and Elimination Reactions

A significant aspect of bisulfite chemistry is its ability to form reversible adducts with aldehydes and certain cyclic ketones. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon, forming α-hydroxysulfonic acids. wikipedia.org

The formation of these adducts is an equilibrium process. researchgate.net The stability of the adducts allows them to act as reservoir species, for example, sequestering atmospheric glyoxal (B1671930) and SO₂ as glyoxal monobisulfite and di-bisulfite adducts. researchgate.net This reaction is highly useful for the purification and separation of aldehydes from other organic compounds, as the resulting adducts are charged and more soluble in polar solvents like water. wikipedia.orgsciencemadness.org

The adduct formation and its reversal (elimination) are influenced by pH. The reaction can be reversed by treatment with either a base (like sodium hydroxide) or a strong acid. wikipedia.orgsciencemadness.org Studies have shown that adjusting the pH of the bisulfite solution to between 5 and 8, creating a mixture of sulfite and bisulfite ions, can be optimal for the formation of these adducts. google.com The adducts can then be decomposed by heating, which regenerates the carbonyl compound and the bisulfite solution. google.com

Nucleophilic Reactivity of Sulfite Dianions and Implications for Chemical Modification

The primary driver for the reactivity of sulfiting agents is the nucleophilicity of the sulfite ion (SO₃²⁻). nih.gov Sulfur compounds, in general, exhibit greater nucleophilicity than their oxygen analogs. msu.edulibretexts.org Even though oxygen is more electronegative, the sulfur in the sulfite anion is a potent nucleophile, capable of alkylation despite the partial positive charge on the sulfur atom. msu.edu

This nucleophilic character is fundamental to its role in chemical modification. For instance, in the Bucherer reaction, the nucleophilic addition of bisulfite to an aromatic double bond is a key initial step in converting an aromatic hydroxyl group to an amine. wikipedia.org The high nucleophilicity of thiolate conjugate bases, which are easily formed from thiols, makes them excellent for Sₙ2 reactions. libretexts.org The sulfite radical anion (SO₃•⁻), an intermediate in the autoxidation of sulfite, has also been studied for its reactivity with nucleic acid components, although the reaction rates were found to be relatively low. nih.gov

Catalytic Activation Mechanisms in Oxidation/Degradation Systems (e.g., Fe-TAML Systems)

Recent research has focused on using sodium metabisulfite as a green and safe reagent in advanced oxidation processes, particularly with iron(III)-tetra-amido macrocyclic ligand (Fe-TAML) catalysts. acs.orgcore.ac.uk These systems are effective for the oxidative degradation of various organic contaminants. core.ac.uk

In Fe-TAML/metabisulfite systems, the catalyst activates the metabisulfite to degrade pollutants. acs.org Studies comparing metabisulfite with other reagents like sulfite, persulfate, and the conventional hydrogen peroxide found that metabisulfite showed the highest efficiency among the sulfur-based reagents, with a reactivity similar to hydrogen peroxide. acs.orgresearchgate.net

The mechanism is believed to involve the formation of a high-valent iron-oxo species rather than being based on free radicals. acs.orgresearchgate.netresearchgate.net This distinguishes it from classical Fenton-type reactions which primarily involve hydroxyl radicals and work best at a low pH. core.ac.uk The Fe-TAML system can efficiently activate metabisulfite for the degradation of phenolic compounds and other contaminants of emerging concern. acs.orgresearchgate.net

The pH of the solution significantly impacts the efficiency of the Fe-TAML/metabisulfite catalytic system. acs.org Research indicates that the catalytic process is highly effective at alkaline pH values. researchgate.net The highest activity has been observed at pH 11, where some micropollutants were completely degraded, though the system also shows activity at pH 9. researchgate.netresearchgate.net

The reason for this pH dependence is likely related to the state of the Fe-TAML catalyst itself. At higher pH, the equilibrium between different forms of the catalyst may favor a more active species for the reaction with metabisulfite. researchgate.net Specifically, phenolic compounds show the best degradation efficiency under these alkaline conditions. researchgate.net

Table 2: Degradation Efficiency of Contaminants with Fe-TAML/Metabisulfite at Different pH Values

Contaminant Type pH 7 pH 9 pH 11
Phenolic Compounds (e.g., BP3, TCS, PhOH) Moderate Degradation High Degradation Highest Degradation acs.orgresearchgate.net
Pharmaceuticals (e.g., DCF) Moderate Degradation High Degradation High Degradation acs.org
Other Contaminants (e.g., ACE, NPX, IBU, ATZ) Low Degradation Low Degradation Low Degradation acs.org

Data is qualitative based on research findings indicating relative efficiency.

Interaction with Specific Chemical Moieties and Ligands

Sodium pyrosulfite (sodium metabisulfite, Na₂S₂O₅) serves as a precursor to the bisulfite ion (HSO₃⁻) in aqueous solutions, which is the primary reactive species responsible for its characteristic chemical interactions. wikipedia.org The reactivity of the bisulfite ion is diverse, enabling it to interact with a range of organic and inorganic moieties through mechanisms including nucleophilic addition and reduction.

Interaction with Aromatic Systems

Sodium bisulfite is a key reagent in the Bucherer reaction , which is the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia. wikipedia.orgwikipedia.org The mechanism involves the addition of the bisulfite ion to a carbon-carbon double bond within the naphthalene (B1677914) ring system, which facilitates the subsequent nucleophilic substitution of the hydroxyl group by an amino group. wikipedia.orgrsc.orgyoutube.com This reaction underscores the ability of bisulfite to interact with activated aromatic moieties, not just carbonyl groups.

Interaction with Heterocyclic Moieties in Biomolecules

A critical application of sodium pyrosulfite's reactivity is found in molecular biology, specifically in bisulfite sequencing . This technique is the gold standard for analyzing DNA methylation patterns. abcam.comwikipedia.org Sodium bisulfite selectively deaminates unmethylated cytosine residues in single-stranded DNA to uracil. wikipedia.orgnih.gov The mechanism involves the nucleophilic addition of bisulfite to the C5-C6 double bond of cytosine, followed by hydrolytic deamination at the C4 position and subsequent desulfonation. researchgate.net Crucially, 5-methylcytosine (B146107) is resistant to this reaction under the same conditions, allowing the two to be distinguished during subsequent DNA sequencing. abcam.comwikipedia.orgresearchgate.net

Interaction with Metal Ions

Sodium pyrosulfite acts as a reducing agent in its interactions with certain metal ions. A notable example is its use to precipitate elemental gold from solutions containing gold(III) ions, such as chloroauric acid (auric acid). wikipedia.orgyoutube.com In this redox reaction, bisulfite (formed from metabisulfite in acidic solution) reduces Au(III) to metallic gold (Au(0)), which precipitates from the solution as a fine brown powder. youtube.comquora.comyoutube.com

Interaction with Other Functional Groups

Research has shown that sodium pyrosulfite can interact with other specific functional groups. It is known to react with drugs that possess ortho- or para-hydroxybenzyl alcohol structures, such as epinephrine (B1671497) (adrenaline). researchgate.net This interaction can lead to the formation of epinephrine sulfonate, a degradation product. google.com While often added as an antioxidant to epinephrine formulations, studies indicate that bisulfite can also promote the light-induced degradation of epinephrine. researchgate.netnih.gov

Table 2: Summary of Interactions with Other Specific Moieties

Moieties/LigandsType of InteractionProduct/OutcomeRelevant Application/Reaction
Naphthol (in presence of ammonia)Nucleophilic Addition to Aromatic RingNaphthylamineBucherer Reaction wikipedia.orgwikipedia.org
Cytosine (in DNA)Nucleophilic Addition and DeaminationUracilBisulfite Sequencing wikipedia.orgabcam.com
5-Methylcytosine (in DNA)Resistant to ReactionNo changeBisulfite Sequencing wikipedia.orgabcam.com
Gold(III) ions (e.g., in Chloroauric acid)Redox Reaction (Reduction)Elemental Gold (Au(0))Gold Precipitation/Refining youtube.comquora.com
Epinephrine (Adrenaline)Addition/DegradationEpinephrine sulfonatePharmaceutical formulation researchgate.netgoogle.com

Advanced Analytical Chemistry for Characterization and Quantification

Chromatographic Separations and Detection Techniques

Chromatography is a cornerstone for the separation and quantification of sulfite (B76179) from complex matrices. High-performance liquid chromatography and high-performance ion chromatography are powerful tools offering high resolution and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a reliable and rapid method for the simultaneous determination of sodium metabisulfite (B1197395) and other preservatives in various formulations. core.ac.ukakjournals.com Method development focuses on optimizing separation efficiency, peak shape, and analysis time.

A common approach involves using a C18 column, such as a Zorbax Extend C-18 (150 × 4.6 mm, 3.5 μm), with an isocratic mobile phase. core.ac.ukresearchgate.net A typical mobile phase consists of a mixture of aqueous acid (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile (B52724). core.ac.ukakjournals.com The ratio is optimized to achieve baseline separation of the analyte from other components; for instance, a 62:38 (v/v) mixture of 0.1% phosphoric acid and acetonitrile has been used successfully. core.ac.ukakjournals.com Detection is commonly performed using a UV detector, with a wavelength of 275 nm being suitable for sodium metabisulfite. core.ac.ukakjournals.com

Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure selectivity, linearity, precision, accuracy, and robustness. core.ac.ukresearchgate.net Linearity is typically established over a concentration range relevant to the product, such as 0.05–0.15 mg/mL. core.ac.ukresearchgate.net Accuracy is confirmed by recovery studies, with values often falling between 98% and 102%. core.ac.uk The precision of the method, expressed as the relative standard deviation (RSD), is generally found to be well below established limits. core.ac.uk

ParameterTypical Value/RangeSource(s)
Column Zorbax Extend C-18 (150 x 4.6 mm, 3.5 µm) core.ac.uk, akjournals.com, researchgate.net
Mobile Phase 0.1% Phosphoric Acid : Acetonitrile (62:38 v/v) core.ac.uk, akjournals.com, researchgate.net
Flow Rate 1.0 mL/min core.ac.uk, akjournals.com
Detection Wavelength 275 nm core.ac.uk, akjournals.com
Temperature 25 °C (Ambient) core.ac.uk
Linearity Range 0.05–0.15 mg/mL core.ac.uk, researchgate.net
Recovery 98.16%–101.94% core.ac.uk
Run Time < 3 minutes akjournals.com

This table presents typical parameters for the RP-HPLC analysis of sodium metabisulfite.

High-Performance Ion Chromatography (HPIC) is a highly sensitive and selective technique for determining sulfite, often after conversion to the more stable sulfate (B86663) ion. tandfonline.comtandfonline.com This method is particularly useful for trace analysis in complex matrices like foodstuffs and beverages where other methods may suffer from interferences. chromatographyonline.com

The analysis can be performed using an anion-exchange column, such as a high-capacity polymethacrylate-based column, coupled with a conductivity or electrochemical detector. tandfonline.comchromatographyonline.com An eluent composed of borate/gluconate or a high-strength sodium hydroxide-sodium acetate (B1210297) solution is used to separate the target anion from other ionic species. tandfonline.comchromatographyonline.com In some procedures, gaseous sulfur dioxide (SO₂) is collected, oxidized to sulfate (SO₄²⁻) with hydrogen peroxide, and then quantified by IC. tandfonline.comtandfonline.com This indirect approach overcomes the instability of sulfite during analysis. tandfonline.com

The method demonstrates excellent detection limits, often in the sub-ppm range (e.g., 0.5 µg/mL), with a wide linear range. tandfonline.com The use of electrochemical detection in DC mode can further enhance selectivity and allow for rapid analysis times of around 10 minutes per sample. chromatographyonline.com

ParameterTypical System/ValueSource(s)
Technique Anion-Exchange Chromatography tandfonline.com, chromatographyonline.com
Column High-capacity polymethacrylate (B1205211) or similar tandfonline.com
Eluent Borate/Gluconate or NaOH/Sodium Acetate tandfonline.com, chromatographyonline.com
Detection Conductivity or Electrochemical (DC Mode) tandfonline.com, chromatographyonline.com
Detection Limit 0.5 µg/mL (as sulfate) tandfonline.com
Linearity Correlation coefficient > 0.999 tandfonline.com
Sample Preparation Alkaline extraction or oxidation to sulfate tandfonline.com, chromatographyonline.com

This table summarizes typical conditions for HPIC analysis of sulfite.

Electrochemical Sensing and Voltammetric Studies

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for sulfite quantification. srce.hr Research in this area focuses on developing novel electrode materials that enhance the electrochemical response towards sulfite oxidation or reduction.

The direct electro-oxidation of sulfite at conventional electrodes often requires a high overpotential. electrochemsci.org To overcome this, chemically modified electrodes are designed to have electrocatalytic activity, lowering the oxidation potential and improving sensitivity and selectivity. researchgate.net

Various materials have been employed to modify standard electrodes like glassy carbon electrodes (GCE) or screen-printed carbon electrodes (SPCEs). srce.hrelectrochemsci.org These modifiers include metal nanoparticles (e.g., platinum, gold), metal oxides (e.g., zinc oxide), and nanocomposites. researchgate.netmdpi.comrsc.org For instance, a GCE modified with chitin (B13524) and graphene oxide (chitin/GO/GCE) showed a synergistic electrocatalytic effect, improving the charge transfer process for sulfite oxidation. electrochemsci.org Another example is an electrode modified with molybdenum disulfide (MoS₂)/Nafion, which demonstrated good stability and sensitivity for sulfite detection. electrochemsci.org These sensors exhibit wide linear ranges and very low detection limits, often reaching the micromolar (µM) or even nanomolar (nM) level. srce.hrelectrochemsci.org

Electrode ModifierBase ElectrodeLinear Range (µM)Detection Limit (LOD)Source(s)
Chitin/Graphene OxideGCE1 - 9600.021 µM electrochemsci.org
Lutetium(III) Hexacyanoferrate/poly(taurine)GCENot specified1.33 µM srce.hr
LaFeO₃/GrapheneNot specified1.0 - 200.00.21 µM srce.hr
Molybdenum Disulfide/NafionGCE0.005 - 0.5 mM (5 - 500 µM)3.3 µM electrochemsci.org
Platinum Particles on N-functionalized CarbonGCEUp to 10,000100 µM researchgate.net
rGO@Pd with Porphyrin (TPP)Nanographene Paste0.01 - 0.1 nM (1x10⁻⁵ - 1x10⁻⁴ µM)3.0 pM (3x10⁻⁶ µM) semanticscholar.org

This table compares the performance of various modified electrodes for sulfite detection.

Cyclic voltammetry (CV) is an indispensable tool for studying the electrochemical behavior and redox mechanisms of sulfite. mdpi.comresearchgate.net By scanning the potential of a working electrode and measuring the resulting current, CV provides insights into the oxidation and reduction processes. mdpi.com

For sodium metabisulfite, CV studies typically focus on its oxidation. mdpi.com On a bare electrode, the oxidation may be sluggish, but on a modified electrode, a well-defined anodic peak appears at a lower potential, confirming the modifier's catalytic effect. researchgate.net For example, on a graphite (B72142) electrode deposited with zinc oxide (ZnO) nanoparticles, the oxidation peak current for metabisulfite increases linearly with the mass of ZnO, indicating the nanoparticles' crucial role in enhancing the reaction. mdpi.comresearchgate.net

The relationship between the peak current and the scan rate can be used to determine whether the reaction is diffusion-controlled or adsorption-controlled. electrochemsci.org CV is also used to investigate the stability and reproducibility of the modified electrodes by performing multiple cycles. electrochemsci.org The technique is fundamental in both the initial characterization of a new electrochemical sensor and in elucidating the underlying reaction pathways. researchgate.netmdpi.com

Spectroscopic Characterization Methods for Structural and Purity Assessment

Spectroscopic techniques are vital for confirming the identity and assessing the purity of sodium pyrosulfite. Infrared and Raman spectroscopy provide structural information by probing the vibrational modes of the pyrosulfite ion (S₂O₅²⁻).

Fourier-Transform Infrared (FTIR) spectroscopy is commonly used for this purpose. The FTIR spectrum of sodium pyrosulfite exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of the S-O and S-S bonds within the pyrosulfite anion. nist.govphotonics.com Diffuse reflectance FTIR (DRIFTS) has been developed as a rapid method for detecting sulfites in various samples, with characteristic peaks observed at approximately 973, 633, and 495 cm⁻¹. photonics.com

Raman spectroscopy offers a complementary vibrational analysis. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for detecting trace amounts of sodium metabisulfite. nih.gov In SERS analysis, the sample is adsorbed onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman signal. The SERS spectrum of sodium metabisulfite is characterized by two primary fingerprint peaks: a strong band around 620 cm⁻¹ and a medium-intensity band near 927 cm⁻¹. nih.gov These peaks are used for both qualitative identification and quantitative screening. nih.gov

Spectroscopic TechniqueCharacteristic Peaks (cm⁻¹)Assignment/SignificanceSource(s)
FTIR (Diffuse Reflectance) 973, 633, 495Vibrational modes of the sulfite ion photonics.com
SERS (on Ag Nanoparticles) 620 (strong), 927 (medium)Fingerprint peaks for metabisulfite detection nih.gov

This table lists key spectroscopic peaks used for the identification of sodium pyrosulfite.

Titrimetric Methodologies and Chemical Assay Development

The quantification of sodium pyrosulfite (Na₂S₂O₅), also known as sodium metabisulfite, is frequently accomplished through titrimetric analysis, a cornerstone of analytical chemistry for assay and quality control purposes. fortunehn.comresearchgate.net These methods are valued for their precision, accuracy, and cost-effectiveness. The most prevalent titrimetric approaches for sodium pyrosulfite determination are based on redox reactions, specifically iodometry, which leverages the reducing properties of the sulfite species formed upon dissolution of sodium pyrosulfite in water. researchgate.netaer.ca

When dissolved in water, sodium pyrosulfite hydrolyzes to form sodium bisulfite (NaHSO₃), which is the active reducing agent in these titrations. aer.ca

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

The subsequent reaction of bisulfite with an oxidizing agent, such as iodine, allows for its quantification.

Iodometric Titration

Iodometric titration is a widely adopted and reliable method for the assay of sodium pyrosulfite. researchgate.net This technique can be performed using either a direct or a back-titration approach. The fundamental principle involves the oxidation of sulfite to sulfate by iodine. pfigueiredo.org

SO₃²⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 2H⁺

Direct Titration: In a direct titration, a standard solution of iodine is used as the titrant to react directly with the sulfite in the sample solution. However, this method is less common due to the potential for atmospheric oxidation of the sulfite and the volatility of iodine.

Back Titration (Residual Titration): The more common and robust method is iodometric back-titration. mt.commt.com In this procedure, a known excess amount of a standardized iodine solution is added to the sodium pyrosulfite sample. fao.orgdrugfuture.com The sulfite reacts with and consumes a portion of the iodine. scribd.com The remaining, unreacted iodine is then determined by titrating it with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). researchgate.netmt.commt.com

I₂ (excess) + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A starch solution is typically used as an indicator. researchgate.netfao.org The endpoint is signaled by the disappearance of the blue-black starch-iodine complex, which occurs when all the excess iodine has been consumed by the sodium thiosulfate titrant. researchgate.net

The development of an assay based on this method requires careful standardization of the reagents and precise execution of the titration steps. Pharmacopeial monographs often specify this method for the official assay of sodium metabisulfite. fao.orgdrugfuture.com For instance, a typical procedure involves dissolving a precisely weighed sample (approximately 0.2 g) in a known volume (e.g., 50.0 mL) of 0.1 N iodine solution. fao.orgdrugfuture.com After allowing the reaction to proceed for a few minutes, the excess iodine is titrated with 0.1 N sodium thiosulfate. fao.org

A blank determination, without the sodium pyrosulfite sample, is crucial to account for any potential errors and to determine the initial exact amount of iodine. drugfuture.com The amount of sodium pyrosulfite in the sample is then calculated based on the difference between the blank and the sample titration volumes. scribd.com

Interactive Data Table: Parameters for Iodometric Back-Titration of Sodium Pyrosulfite

ParameterValue/ReagentPurpose
Sample Sodium Pyrosulfite (Na₂S₂O₅)Analyte
Oxidizing Agent 0.1 N Iodine (I₂) SolutionReacts with sulfite in a known excess amount.
Titrant 0.1 N Sodium Thiosulfate (Na₂S₂O₃)Reacts with the excess, unreacted iodine.
Indicator Starch TSForms a blue-black complex with iodine to signal the endpoint.
Acidification Hydrochloric Acid (HCl)Added before titration with thiosulfate to ensure proper reaction conditions. fao.org
Endpoint Disappearance of blue colorIndicates all excess iodine has been consumed. researchgate.net

Chemical Assay Development and Research Findings

The development of a titrimetric assay for sodium pyrosulfite involves optimizing reaction conditions and validating the method's performance. Research and standard methods, such as those from the AOAC, provide insights into the method's reliability. For example, a rapid distillation followed by redox titration for total sulfite in foods showed a relative standard deviation of 7.5% and recoveries of 97.9 ± 6.4%. oup.com While this method is for food matrices, the titration principle is the same and demonstrates the method's capability.

Na₂S₂O₅ ≡ 2HSO₃⁻ ≡ 2SO₃²⁻ ≡ 2I₂

However, the commonly accepted reaction for assay calculation is:

Na₂S₂O₅ + I₂ + 2H₂O → 2NaHSO₄ + 2HI

Based on this, the stoichiometric relationship used in many standard methods is that each milliliter of 0.1 N iodine is equivalent to 4.753 mg of Na₂S₂O₅. fao.org

Interactive Data Table: Research Findings on Titrimetric Determination of Sulfites

MethodMatrix/SampleKey FindingReference
Iodometric Back-TitrationSodium Metabisulfite SolutionContent determination is accurately achieved via iodometric back-titration with sodium thiosulfate. mt.commt.com
Rapid Distillation/Redox TitrationVarious FoodsMethod showed a detection limit of 10 ppm and a relative standard deviation of 7.5%. oup.com
Iodometric TitrationWineThe Ripper method is a classic iodometric approach for determining free and total sulfites. rsc.org
Official Monograph MethodSodium Metabisulfite (raw material)Assay requires not less than the equivalent of 65.0% and not more than 67.4% of SO₂. The procedure is an iodometric back-titration. drugfuture.com

Other redox titrations can also be employed. For instance, sulfites can be titrated with potassium iodate (B108269) in the presence of potassium iodide and acid. scribd.commantech-inc.com The potassium iodate reacts with potassium iodide to liberate iodine in situ, which then oxidizes the sulfite. The endpoint can be detected using a redox electrode. mantech-inc.com This approach is common in the analysis of sulfites in specific applications like wine. mantech-inc.com

Ultimately, the choice of the specific titrimetric methodology depends on the sample matrix, potential interferences, and the required level of precision and accuracy. For the chemical assay of pure sodium pyrosulfite, the iodometric back-titration remains the gold standard due to its established reliability and precision. researchgate.netdrugfuture.com

Applications in Advanced Chemical Systems and Environmental Remediation

Reagent in Organic and Inorganic Synthesis

In the realm of chemical synthesis, sodium pyrosulfurous acid serves as a key reagent, offering a safer and more manageable alternative to gaseous sulfur dioxide for the introduction of sulfonyl groups into organic molecules.

Sulfone and Sulfide (B99878) Synthesis in Deep Eutectic Solvents

Recent advancements in green chemistry have highlighted the use of this compound in deep eutectic solvents (DESs) for the synthesis of sulfones and sulfides. DESs, being non-toxic and biodegradable, provide a sustainable medium for these reactions. A notable methodology involves a catalyst-free, multicomponent synthesis of a range of sulfones, disulfides, and sulfides using triarylbismuthines and this compound in a DES. researchgate.net The properties of the DES can be fine-tuned to ensure the solubility of all reactants, thereby enhancing the reaction efficiency. researchgate.net Another sustainable approach describes a copper-catalyzed process for synthesizing sulfonamides from triarylbismuthines, nitro compounds, and this compound in a DES, avoiding the use of volatile organic compounds. rsc.org

Table 1: Synthesis of Sulfones using this compound in Deep Eutectic Solvents
ReactantsSolvent SystemKey FeaturesProduct
Triarylbismuthines, Sodium Metabisulfite (B1197395)Deep Eutectic Solvents (DESs)Catalyst-free, multicomponent reaction. researchgate.netSulfones, Disulfides, Sulfides
Triarylbismuthines, Nitro compounds, Sodium MetabisulfiteDeep Eutectic Solvent (DES)Copper-catalyzed, avoids volatile organic compounds. rsc.orgSulfonamides

Synthesis of Heterocyclic Sulfur Compounds (e.g., 3-Sulfolenes)

This compound has proven to be an effective reagent for the gram-scale synthesis of 3-sulfolenes, which are important five-membered sulfur heterocycles. nih.govscispace.comrsc.orgrsc.org This method provides a practical and efficient alternative to using excess sulfur dioxide, which is a toxic gas requiring specialized handling equipment. nih.govscispace.comrsc.org The reaction typically involves reacting 1,3-dienes or allylic alcohols with this compound. nih.govscispace.comrsc.orgrsc.org The use of aqueous hexafluoroisopropanol (HFIP) or aqueous methanol (B129727) in the presence of potassium hydrogen sulfate (B86663) has been shown to facilitate these transformations. nih.govscispace.comrsc.org A key advantage of this method is the ability to directly convert allylic alcohols to 3-sulfolenes, bypassing the need to isolate intermediate 1,3-dienes. nih.govscispace.comrsc.orgrsc.org

Table 2: Conditions for 3-Sulfolene Synthesis from 1,3-Dienes using this compound
Solvent SystemAdditiveTemperatureReaction TimeYield
4:1 v/v mixture of HFIP and waterNone100 °C14 hUp to 97% rsc.org
4:1 v/v mixture of methanol and waterPotassium hydrogen sulfate (KHSO₄)100 °C14 hHigh rsc.org

Role as a Sulfur Dioxide Equivalent in Organic Transformations

The use of this compound as a sulfur dioxide equivalent is a significant advancement in synthetic organic chemistry. nih.govscispace.comrsc.orgrsc.org Gaseous sulfur dioxide is toxic and difficult to handle, posing practical challenges for its use in laboratory and industrial settings. rsc.org this compound, being a stable and inexpensive solid, provides a safe and convenient source of SO₂ for various organic transformations. nih.govscispace.comrsc.orgrsc.org This has been particularly impactful in the synthesis of sulfones, sulfonamides, and sulfinic acids. d-nb.info The in situ generation of sulfur dioxide from this compound, often under acidic conditions, allows for controlled reactions and avoids the need for high-pressure equipment. nih.govscispace.comrsc.org This approach has been successfully applied in reactions such as the synthesis of 3-sulfolenes, where it has replaced the traditional method of using excess gaseous SO₂. nih.govscispace.comrsc.org

Chemical Processing in Industrial Sectors

Beyond organic synthesis, this compound plays a crucial role in various industrial processes, particularly in mineral processing and water treatment, where its chemical properties are harnessed for separation and preservation.

Mechanism of Action in Mineral Flotation and Depression (e.g., Pyrite (B73398) Depression)

In the flotation of sulfide minerals, this compound is widely used as a depressant for pyrite (FeS₂). researchgate.netjournalssystem.comjournalssystem.comicm.edu.pl Its primary function is to prevent the flotation of pyrite while allowing the selective recovery of more valuable minerals like chalcopyrite. researchgate.net The mechanism of depression involves the generation of sulfite (B76179) and bisulfite ions in solution. These species can interact with the pyrite surface, rendering it hydrophilic and thus preventing the adsorption of collector molecules, which are necessary for flotation. mdpi.com One proposed mechanism suggests that sulfite ions, in the presence of oxygen, can form oxidizing radicals that oxidize copper activation products on the pyrite surface to more hydrophilic species like copper(II) hydroxide (B78521) or copper(II) sulfate. researchgate.netmdpi.com The effectiveness of pyrite depression can be influenced by the point of addition of this compound, with addition during the conditioning stage often being more efficient than during grinding. researchgate.net Studies have shown that the combined use of this compound with other reagents like dextrin (B1630399) can significantly enhance the depression of pyrite. journalssystem.comjournalssystem.comicm.edu.pl

Table 3: Effect of this compound on Pyrite Flotation
ConditionEffect on Pyrite SurfaceImpact on Flotation
Addition during conditioning with oxygenOxidizes Cu(I)S to hydrophilic Cu(OH)₂/CuSO₄. researchgate.netEfficient depression of copper-activated pyrite. researchgate.net
Combined application with dextrinFacilitates pyrite surface oxidation and co-adsorption of dextrin. journalssystem.comjournalssystem.comicm.edu.plSignificantly reduces the contact angle of pyrite, enhancing depression. journalssystem.comjournalssystem.comicm.edu.pl

Chemical Treatment of Reverse Osmosis and Nanofiltration Membranes

This compound is a critical chemical in the maintenance and preservation of reverse osmosis (RO) and nanofiltration (NF) membranes. wikipedia.orgdesaltek.com.aumdpi.comresearchgate.net Thin-film composite membranes, commonly used in these systems, are susceptible to damage from oxidizing agents like chlorine. mann-hummel.com Therefore, this compound is used as a dechlorinating agent to remove residual free chlorine from the feed water before it reaches the membranes. mdpi.commann-hummel.comaguapuro.com This prevents oxidative degradation of the membrane, which can lead to increased salt passage and reduced membrane lifespan. mann-hummel.com

Furthermore, this compound is employed as a preservative for RO and NF membranes during periods of storage or system shutdown. wikipedia.orgdesaltek.com.aumdpi.com In aqueous solution, it acts as an oxygen scavenger, creating an anaerobic environment that inhibits the growth of aerobic microorganisms on the membrane surface. membranechemicals.commembranechemicals.com A 1 wt.% solution of this compound is commonly used for this purpose. researchgate.net It is important to ensure that membranes are thoroughly cleaned to remove organic foulants before long-term storage in a bisulfite solution to prevent potential microbial growth and membrane deterioration. membranechemicals.com

Table 4: Applications of this compound in Membrane Treatment
ApplicationMechanism of ActionPurpose
DechlorinationReduces free chlorine in feed water. mdpi.commann-hummel.comaguapuro.comPrevents oxidative damage to RO and NF membranes. mann-hummel.com
PreservationActs as an oxygen scavenger, inhibiting aerobic microbial growth. membranechemicals.commembranechemicals.comProtects membranes during storage and shutdown. wikipedia.orgdesaltek.com.aumdpi.com

Reducing Agent in Textile Dyeing and Desizing Processes

In the textile industry, achieving uniform and vibrant colors is a critical aspect of quality. Sodium metabisulfite plays an indispensable role as a reducing agent in dyeing and desizing processes, contributing to the quality of the final product. crecompany.comnbinno.com

Its primary function is to create an optimal chemical environment for dyes to bond effectively with fabric fibers. crecompany.com By neutralizing excess oxygen in the dye bath, it prevents oxidative processes that can interfere with dye uptake and lead to uneven color absorption. crecompany.com This is particularly crucial for vat and sulfur dyes, which must be converted into a soluble, reduced form to penetrate textile fibers. crecompany.com

Furthermore, sodium metabisulfite is instrumental in controlling the pH of the dye bath, typically maintaining a slightly acidic condition that is favorable for many types of dyes, including reactive and acid dyes. crecompany.com This pH regulation ensures that dye molecules are in the ideal state for bonding with the fabric, which promotes deeper and more uniform coloration. crecompany.com

In the pretreatment phase, fabrics are often bleached to remove impurities. Sodium metabisulfite acts as an "antichlor," effectively neutralizing any residual chlorine or other bleaching agents left on the fabric after this stage. blogspot.com If not removed, these residual chemicals can hinder the dyeing process, leading to inconsistent coloring. crecompany.com By eliminating these interfering agents, it ensures that the fabric is properly prepared for optimal dye absorption. crecompany.com After dyeing, it can also be used in the rinse cycle to neutralize any remaining oxidizing agents, which helps to secure the color and ensure a uniform appearance. crecompany.com The use of sodium hydrosulfite, a related compound, also serves to remove impurities from fabrics, ensuring better dyeing results. siloxperformance.comtzgroupusa.com

The benefits of using sodium metabisulfite in textile processing include:

Enhanced Color Consistency: It promotes even dye penetration, resulting in uniform coloration across the fabric. crecompany.com

Improved Dye Bonding: By removing impurities and creating a receptive surface, it allows dye molecules to attach more effectively, leading to richer colors. crecompany.com

Increased Production Efficiency: By minimizing dyeing defects, it helps manufacturers avoid the need for costly reprocessing of fabric batches. crecompany.com

Environmental Chemical Transformations and Contaminant Abatement

Sodium metabisulfite is a key chemical in various environmental remediation strategies, primarily due to its ability to neutralize oxidizing contaminants and reduce toxic heavy metals to less harmful forms.

Mechanisms of Chlorine Neutralization in Water Treatment

Sodium metabisulfite is widely used for the removal of free chlorine from water in a process known as dechlorination. tidjma.tndupont.com This is a critical step in treating industrial wastewater before discharge to protect aquatic ecosystems, in preparing water for reverse osmosis (RO) membranes which are sensitive to chlorine, and in making municipal water more palatable. tidjma.tnnetsolwater.com

The neutralization mechanism involves a two-step chemical reaction. First, when dissolved in water, sodium metabisulfite (Na₂S₂O₅) hydrolyzes to form sodium bisulfite (NaHSO₃). tidjma.tndupont.comresearchgate.net

Reaction 1: Hydrolysis of Sodium Metabisulfite Na₂S₂O₅ + H₂O → 2 NaHSO₃ dupont.comresearchgate.net

Next, the sodium bisulfite reacts with the chlorine (present in water as hypochlorous acid, HOCl) to reduce it to harmless chloride ions (Cl⁻). tidjma.tndupont.com

Reaction 2: Reduction of Hypochlorous Acid 2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄ dupont.com

Degradation of Emerging Environmental Contaminants

Recent research has explored the use of sodium metabisulfite in advanced oxidation processes (AOPs) for the degradation of contaminants of emerging concern (CECs), such as pharmaceuticals and personal care products. acs.orgnih.gov While traditionally known as a reducing agent or antioxidant, metabisulfite can participate in generating powerful reactive species for oxidation when combined with catalysts. nih.gov

In systems activated by iron-based catalysts, such as Fe-TAML, metabisulfite has shown significant efficiency in breaking down various organic micropollutants. acs.org The process is highly pH-dependent, with the greatest activity often observed at alkaline pH levels (e.g., pH 11), where some contaminants can be completely degraded. acs.orgnih.gov The reactivity of the metabisulfite system in these conditions has been found to be comparable to that of hydrogen peroxide, a conventional AOP reagent, but with the advantage of being a safer and cleaner alternative. acs.orgnih.gov

The proposed mechanism involves the formation of a high-valent iron-oxo species, which is a powerful oxidant capable of degrading electron-rich organic compounds. acs.org This innovative application opens a pathway toward greener and more efficient water treatment systems for recalcitrant pollutants. acs.org

Remediation of Heavy Metal Contaminated Matrices (e.g., Pb, Zn, Cr)

Sodium metabisulfite is a crucial reagent in the treatment of industrial wastewater contaminated with heavy metals, particularly hexavalent chromium (Cr(VI)). guidechem.comtoptionchem.com Hexavalent chromium, which originates from industries like electroplating and leather tanning, is highly toxic and mobile in the environment. guidechem.com

The remediation process leverages the reducing properties of sodium metabisulfite to convert the toxic Cr(VI) into the much less toxic and less soluble trivalent chromium (Cr(III)). guidechem.comruisterchem.comcrecompany.com This reduction reaction is most effective under acidic conditions, typically at a pH between 2 and 3. toptionchem.comp2infohouse.org

After the reduction of Cr(VI) to Cr(III) is complete, the pH of the wastewater is adjusted to an alkaline range (e.g., pH 8-9). toptionchem.com This causes the Cr(III) ions to precipitate out of the solution as chromium hydroxide (Cr(OH)₃), a solid sludge that can be separated from the water through sedimentation and filtration. toptionchem.comtianyachemical.com

The general process for chromium-containing wastewater treatment is as follows:

pH Adjustment: The wastewater pH is lowered to 2-3. toptionchem.com

Reduction: Sodium metabisulfite is added to reduce Cr(VI) to Cr(III). toptionchem.com

Neutralization and Precipitation: The pH is raised to 8-9, causing Cr(III) to precipitate as chromium hydroxide. toptionchem.com

Separation: The resulting sludge is separated from the treated water. toptionchem.com

Studies have also investigated the use of sodium metabisulfite for the removal of other heavy metals like lead (Pb) and zinc (Zn) from contaminated soils, where it has shown effectiveness in soil washing techniques. scirp.orgcabidigitallibrary.org

Table 1: Efficiency of Heavy Metal Removal from Contaminated Soil Using Sodium Metabisulfite Solutions
MetalWashing SolutionRemoval Rate Range (%)
Lead (Pb)0.01 M Na₂S₂O₅10.35% - 26%
Zinc (Zn)0.01 M Na₂S₂O₅3.4% - 21.60%
Chromium (Cr)0.01 M Na₂S₂O₅4.97% - 23.88%
Lead (Pb)0.01 M Na₂S₂O₅ + 0.1 M HCl16.13% - 20.07%
Zinc (Zn)0.01 M Na₂S₂O₅ + 0.1 M HCl8.20% - 23.48%
Chromium (Cr)0.01 M Na₂S₂O₅ + 0.1 M HCl5.42% - 28.93%

Data derived from a column washing study on contaminated soil. cabidigitallibrary.org

Chemical Additive in Formulation Science (excluding biological effects)

Beyond large-scale industrial uses, sodium metabisulfite serves a critical function as a chemical additive, particularly in pharmaceutical formulations where chemical stability is paramount.

Stabilization of Active Pharmaceutical Ingredients via Antioxidant Mechanisms

Sodium metabisulfite is widely used as an excipient in oral, topical, and parenteral (injectable) pharmaceutical formulations to protect active pharmaceutical ingredients (APIs) from oxidative degradation. wikipedia.orgphexcom.com Many APIs, such as epinephrine (B1671497) (adrenaline), are susceptible to oxidation, which can reduce their efficacy and shorten the product's shelf life. wikipedia.orgglobalrx.com

As an antioxidant, sodium metabisulfite has a lower oxidation potential than the APIs it is meant to protect. ptfarm.pl It preferentially reacts with any oxygen present in the formulation, thereby preventing the oxidation of the drug molecule. chemistscorner.com This is particularly effective in acidic preparations, where it readily works to maintain the chemical integrity of the API. phexcom.comptfarm.pl For instance, it is added to epinephrine autoinjectors and other injectable formulations to prevent the oxidation of the adrenaline. wikipedia.orgglobalrx.com

The antioxidant activity is also supported by its ability to react with and neutralize hydroperoxides, which are initial products of lipid peroxidation. nih.gov By removing these reactive species, it helps to halt the chain reactions that lead to degradation. nih.gov This function is crucial for maintaining the stability and therapeutic effectiveness of the pharmaceutical product over its intended shelf life. globalrx.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, absent the effects of a solvent or other interacting species. Due to the instability of the free acid, these calculations are typically performed on the more stable disulfite anion (S₂O₅²⁻). Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. science.gov

The structure of the disulfite anion features a direct sulfur-sulfur bond, with one sulfur atom in a +5 oxidation state and the other in a +3 state. wikipedia.orgwikiwand.com Quantum chemical calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformation.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions, indicating higher reactivity. Other calculated properties, such as the molecular dipole moment and the distribution of atomic charges (e.g., using Natural Bond Orbital analysis), provide further understanding of the molecule's polarity and potential sites for electrostatic interactions. physchemres.org

Table 1: Calculated Properties of the Disulfite (S₂O₅²⁻) Anion (Note: These are representative values based on typical quantum chemical calculation results for similar anions, as direct comprehensive studies on the isolated disulfite anion are not widely available in published literature.)

PropertyDescriptionRepresentative Value
Optimized Geometry
S-S Bond LengthThe distance between the two sulfur atoms.~2.1 Å
S-O Bond LengthsThe distances between sulfur and oxygen atoms.~1.5 - 1.6 Å
Electronic Properties
E_HOMOEnergy of the Highest Occupied Molecular Orbital.-4.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.+1.2 eV
Energy Gap (ΔE)The difference between E_LUMO and E_HOMO.5.7 eV
Dipole Moment (μ)A measure of the molecule's overall polarity.~2.5 D
Thermodynamic Properties
Total EnergyThe total electronic energy of the optimized structure.Varies with method
Hardness (η)A measure of resistance to charge transfer.~2.85 eV
Electronegativity (χ)The ability to attract electrons.~1.65 eV

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful computational tool for elucidating the mechanisms of chemical reactions. It allows researchers to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govmdpi.com The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate.

For sodium pyrosulfite, two primary reaction pathways are of interest: hydrolysis and acid-catalyzed decomposition.

Hydrolysis: In aqueous solution, the disulfite anion undergoes hydrolysis to form two equivalents of the bisulfite ion (HSO₃⁻). sciencemadness.orgchemicalbook.com S₂O₅²⁻ + H₂O ⇌ 2HSO₃⁻ A DFT study of this pathway would model the approach of a water molecule to one of the sulfur centers of the disulfite anion, calculate the structure and energy of the transition state involving the breaking of the S-S bond and formation of new S-O and O-H bonds, and confirm the final products.

Acid-Catalyzed Decomposition: In the presence of a strong acid, sodium pyrosulfite rapidly decomposes to release sulfur dioxide gas. sciencemadness.org S₂O₅²⁻ + 2H⁺ → 2SO₂ + H₂O Computational modeling can investigate this pathway by simulating the protonation of the disulfite anion at one of its oxygen atoms, followed by the cleavage of the S-S bond, leading to the formation of sulfur dioxide and sulfurous acid (which is in equilibrium with SO₂ and water).

By comparing the activation barriers for different potential steps, DFT can determine the rate-limiting step of a complex reaction sequence. pku.edu.cn

Table 2: Representative DFT-Calculated Energy Profile for Disulfite Anion Reactions (Note: The values are hypothetical examples to illustrate the output of DFT studies on reaction pathways, based on methodologies from cited literature.)

Reaction PathwayStepΔG‡ (Activation Energy)ΔGr (Reaction Energy)
Hydrolysis S₂O₅²⁻ + H₂O → [TS]15 kcal/mol-
[TS] → 2HSO₃⁻--5 kcal/mol
Decomposition S₂O₅²⁻ + H⁺ → [HS₂O₅]⁻5 kcal/mol-10 kcal/mol
[HS₂O₅]⁻ → SO₂ + HSO₃⁻12 kcal/mol-3 kcal/mol

Molecular Dynamics Simulations of Solution-Phase Behavior

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as an aqueous solution. These simulations model the movements and interactions of a large number of molecules over time, providing a detailed picture of solution structure and dynamics.

Since sodium pyrosulfite hydrolyzes to bisulfite (HSO₃⁻) in water, MD simulations of bisulfite solutions are highly relevant. Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) simulations have been used to study the hydration of the bisulfite ion. nih.gov These studies reveal that the bisulfite ion has a significant ordering effect on the surrounding water molecules, classifying it as a "structure maker". nih.govrsc.org

Key findings from these simulations include:

Hydration Shell: The bisulfite ion forms a well-defined hydration shell. On average, there are 5.3 hydrogen bonds between a single bisulfite ion and the surrounding water molecules. nih.gov

Water Dynamics: The exchange of water molecules between the hydration shell and the bulk solvent is relatively slow, which is characteristic of a structure-making ion. The mean residence time for water ligands in the hydration shell provides a quantitative measure of this dynamic process. rsc.org

Influence of the Lone Pair: The lone pair of electrons on the sulfur atom of the bisulfite ion significantly influences the structure and dynamics of the hydration shell, creating an asymmetric environment for water exchange compared to the highly symmetric sulfate (B86663) ion. rsc.orgresearchgate.net

Table 3: Summary of MD Simulation Data for Hydrated Bisulfite Ion

ParameterDescriptionFindingReference
Average H-BondsThe average number of hydrogen bonds between the ion and water.5.3 nih.gov
ClassificationThe effect of the ion on water structure.Structure Maker nih.govrsc.org
Water ExchangeThe rate at which water molecules enter/leave the hydration shell.Slower than for the sulfate ion rsc.org
Hydration SitePreferred location for water molecule interactions.Asymmetric, influenced by the sulfur lone pair rsc.org

Thermodynamic and Kinetic Modeling of Chemical Transformations

Thermodynamic and kinetic modeling bridges the gap between molecular-level calculations and macroscopic, observable chemical behavior. These models use parameters derived from computational studies (like DFT-calculated activation energies) and experimental data to predict how a chemical system will evolve over time under various conditions (e.g., temperature, pressure, concentration). frontiersin.orgnih.govacs.org

For sodium pyrosulfite, such models can be used to describe its key transformations, such as thermal decomposition and oxidation. Upon heating, sodium pyrosulfite decomposes, ultimately forming sodium sulfate and releasing sulfur dioxide. nih.gov

A kinetic model for this process would be represented by a series of rate equations. For example, the rate of decomposition could be modeled using an Arrhenius-type expression: k = A exp(-Eₐ / RT) where k is the rate constant, A is the pre-exponential factor (related to the frequency of collisions), Eₐ is the activation energy, R is the gas constant, and T is the temperature.

Thermodynamic modeling can predict the spontaneity and equilibrium position of reactions. By calculating the Gibbs free energy change (ΔG) for a transformation, one can determine whether it will proceed spontaneously. These models are crucial for optimizing industrial processes, such as controlling the release of SO₂ or predicting the shelf-life of the compound. frontiersin.org

Table 4: Example Parameters in a Thermodynamic and Kinetic Model for a Hypothetical Transformation

ParameterSymbolDescription
Thermodynamic
Enthalpy ChangeΔHHeat absorbed or released during the reaction.
Entropy ChangeΔSChange in disorder of the system.
Gibbs Free Energy ChangeΔGDetermines the spontaneity of the reaction.
Kinetic
Activation EnergyEₐThe minimum energy required to initiate the reaction.
Pre-exponential FactorARelates to the frequency and orientation of molecular collisions.
Rate ConstantkProportionality constant relating reaction rate to reactant concentrations.

Computational Prediction of Reactivity and Interaction Mechanisms

A primary goal of computational chemistry is to predict how a molecule will behave and interact with other chemical species. By calculating properties that correlate with reactivity, such as activation energy barriers, it is possible to build predictive models. nih.gov

The known functions of sodium pyrosulfite as an antioxidant, reducing agent, and antimicrobial provide a basis for computational investigation. sciencemadness.orgechemi.com Its antimicrobial action, for instance, is largely attributed to the release of SO₂, which subsequently reacts with vital cellular components. One proposed mechanism is the cleavage of disulfide bonds (-S-S-) in proteins, which disrupts their structure and function. annexpublishers.com

Computational modeling can be used to test this hypothesis directly:

A DFT study could model the reaction between SO₂ and a simple molecule containing a disulfide bond (e.g., dimethyl disulfide).

By calculating the activation energy for this reaction, its feasibility can be assessed.

This can be compared with the activation energies for SO₂ reacting with other biological functional groups (e.g., amides, alcohols) to predict the selectivity of its interactions.

Such studies can provide a detailed, atomistic understanding of the interaction mechanisms responsible for the compound's biological and chemical effects, moving beyond simple observation to a predictive capability. nih.gov

Table 5: Hypothetical Reactivity Prediction for SO₂ with Biological Functional Groups (Note: This table illustrates how computational results could be used to predict reactivity. Values are for illustrative purposes.)

Target Functional GroupModel ReactantCalculated Activation Energy (DFT)Predicted Reactivity
Disulfide BondDimethyl DisulfideLowHigh
Amide BondN-methylacetamideHighLow
Thiol GroupMethanethiolModerateModerate

Emerging Research Areas and Future Perspectives

Development of Green Chemistry Synthetic Routes

The principles of green chemistry, which emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of organic compounds. Sodium pyrosulfurous acid has emerged as a key reagent in this field, primarily by acting as a safe, stable, and easy-to-handle solid surrogate for gaseous sulfur dioxide (SO₂). nih.govrsc.org Gaseous SO₂ is toxic and requires specialized equipment for handling, making its replacement with a solid equivalent a significant step towards greener synthetic protocols. nih.gov

Recent research has focused on utilizing this compound for the incorporation of SO₂ into organic molecules to synthesize valuable sulfur-containing compounds like sulfones and sulfonamides. bohrium.comresearchgate.net These reactions often proceed under mild conditions and can be performed without the need for transition metal catalysts or harsh additives. rsc.orgresearchgate.net

One notable green approach is the multicomponent reductive cross-coupling of alkyl halides and alkyl tosylates using this compound as both the sulfur dioxide source and a connector. chinesechemsoc.org This method avoids the use of transition-metal catalysts and employs a safe formate (B1220265) as the reductant, representing a more environmentally benign pathway to alkyl-alkyl sulfones. chinesechemsoc.orgchinesechemsoc.org Another innovative method involves the synthesis of 3-sulfolenes from allylic alcohols and 1,3-dienes. This process uses this compound in aqueous solutions of hexafluoroisopropanol (HFIP) or methanol (B129727) with potassium hydrogen sulfate (B86663), bypassing the need to isolate intermediate dienes and offering a more efficient, gram-scale synthesis. nih.gov

A summary of representative green synthetic methods utilizing this compound is presented below.

Reaction Type Reactants Key Conditions Product Advantages
Multicomponent Reductive Cross-CouplingAlkyl halides, Alkyl tosylatesTransition-metal-free, Formate reductantAlkyl-alkyl sulfonesAvoids toxic metal catalysts and reductants. chinesechemsoc.org
SulfonylationEnamides, Phenyliodine(III) dicarboxylatesMetal- and additive-freeAlkylsulfonated enamidesGreen process with high atom economy. researchgate.net
3-Sulfolene SynthesisAllylic alcohols, 1,3-dienesAqueous HFIP or Methanol/KHSO₄3-SulfolenesBypasses isolation of intermediates, scalable. nih.gov
AminosulfonylationAryl iodides, DialkylhydrazinesPalladium-catalyzed, ex situ SO₂ generationAryl sulfonamidesUses a solid SO₂ source for easier handling. d-nb.info

Exploration of Novel Catalytic Systems for Chemical Transformations

This compound is not only a reagent but also a component of novel catalytic systems, expanding its utility in chemical transformations. Research has demonstrated its role in both metal-catalyzed and photocatalyzed reactions. researchgate.netrsc.org These systems leverage the reactivity of sulfite (B76179) and bisulfite ions generated from the hydrolysis of this compound in water. wikipedia.orgresearchgate.net

Transition metal catalysis is a significant area of exploration. For instance, a copper-catalyzed multicomponent synthesis of sulfonamides has been developed using triarylbismuthines, nitro compounds, and this compound in a deep eutectic solvent (DES). This system offers a sustainable route where the bismuth by-products are easily removed, and the use of volatile organic compounds is avoided.

In another innovative approach, an iron-based tetra-amido macrocyclic ligand (Fe-TAML) catalyst has been shown to activate this compound for the oxidative degradation of environmental micropollutants. nih.govacs.org This system demonstrates reactivity comparable to that of hydrogen peroxide but with the advantage of using a safer and cleaner reagent. The catalytic process is effective at alkaline pH and is particularly efficient for degrading phenolic compounds, with evidence suggesting the involvement of a high-valent iron-oxo species in the degradation pathway. nih.govacs.org

Photocatalysis represents another burgeoning frontier. Photoinduced conversions under visible light or ultraviolet irradiation have been successfully employed in sulfonylation reactions using this compound as the SO₂ source. researchgate.netrsc.org These reactions often proceed through radical processes, enabling the synthesis of sulfonyl-containing compounds under mild conditions. bohrium.com

Catalytic System Catalyst Reactants Transformation Key Findings
Homogeneous CatalysisFe-TAMLThis compound, Organic micropollutantsOxidative DegradationHigh efficiency at alkaline pH; acts as a green alternative to H₂O₂. nih.govacs.org
Multicomponent SynthesisCopperThis compound, Triarylbismuthines, Nitro compoundsSulfonamide SynthesisSustainable process in deep eutectic solvent; easy by-product removal.
PhotocatalysisOrganic Dyes (e.g., Eosin Y)This compound, Alkenes, Alkylating agentsSulfonylationVisible-light-induced radical process under mild conditions. researchgate.net
Transition-Metal-FreeNoneThis compound, Alkyl halides, FormateReductive Cross-CouplingFunctions as both SO₂ source and connector in a radical process. chinesechemsoc.org

Integration into Advanced Separation and Purification Technologies

The chemical properties of this compound make it a valuable agent in various separation and purification technologies, particularly in water treatment and membrane-based processes. tianyachemical.com Its primary roles in this context are as a dechlorinating agent, an oxygen scavenger, and a membrane preservative. desaltek.com.aumdpi.com

In reverse osmosis (RO) and nanofiltration systems, polyamide membranes are highly susceptible to damage from oxidizing agents like chlorine. mdpi.com this compound is widely used to remove residual chlorine from feed water, reacting with free chlorine and chloramines to form harmless chloride ions. tianyachemical.com This application is critical for maintaining the integrity and prolonging the lifespan of the membranes. mdpi.com

Furthermore, this compound is employed as a preservative for RO membranes during storage or plant shutdowns. wikipedia.orgdesaltek.com.au By dissolving in water to form sodium bisulfite, it acts as an oxygen scavenger, inhibiting the growth of aerobic microorganisms like bacteria and fungi that can foul and degrade the membranes. desaltek.com.aumembranechemicals.com However, research also indicates that its use requires careful management, as it can potentially act as a nutrient source for certain anaerobic bacteria or, in the presence of high organic carbon levels, contribute to biofilm formation. membranechemicals.com

Recent advancements in this area focus on optimizing the use of this compound to maximize its benefits while mitigating potential drawbacks. This includes studies on the kinetics of deoxygenation, the influence of catalysts like cobalt salts to speed up oxygen scavenging, and the development of stable, catalyzed bisulfite solutions. researchgate.netgoogle.com High-performance ion chromatography (HPIC) methods have also been developed for the precise determination of sulfite and its oxidation products (sulfates) in complex solutions, ensuring quality control in these applications. ptfarm.pl

Biotechnological Applications Based on Its Chemical Reactivity (excluding biological outcomes)

The chemical reactivity of this compound, particularly its ability to release sulfur dioxide and act as a reducing agent, underpins several specific biotechnological applications. These applications are based on its chemical interactions with biomolecules and cellular components, distinct from its broader biological effects.

One key application is its use in the extraction and purification of biomolecules. For example, it is used as an additive in the extraction of starch from various crops. wikipedia.org Its reducing properties help to prevent oxidative browning of the extract, which is caused by the enzymatic polymerization of phenolic compounds, thereby yielding a purer and more commercially valuable product.

In the field of enzymology, the chemical reactivity of sulfites derived from this compound is exploited to study and modulate enzyme activity. Sulfites are known to interact with and inactivate certain enzymes by cleaving disulfide bonds or reacting with essential cofactors. nih.gov For example, its effect on the protease composition of enzymatic extracts from shrimp has been studied to understand how this preservative chemically alters enzyme activity. inidep.edu.ar This reactivity allows researchers to probe the structure and function of enzymes and to control enzymatic processes in various biotechnological contexts.

Another specialized application is in diagnostic testing. In a well-known test for sickle cell anemia and other hemoglobin mutations, this compound is added to a blood smear. wikipedia.org Its chemical action as a reducing agent deoxygenates the hemoglobin, which induces the characteristic sickling of red blood cells containing abnormal hemoglobin S. This is a direct consequence of the chemical environment created by the compound, which promotes the polymerization of the mutated hemoglobin.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The intersection of chemistry and materials science has opened new avenues for the application of this compound, moving beyond its traditional uses. Research in this area focuses on incorporating the compound into materials to impart specific functional properties. mit.edu

A significant area of investigation is its use as a formaldehyde (B43269) scavenger in wood-based composite materials like particleboard. researchgate.net Formaldehyde-based resins, such as urea-formaldehyde, are common binders in these products but can release harmful formaldehyde gas over time. This compound, when added to the resin or wood particles, reacts with free formaldehyde. In an aqueous environment, it forms sodium bisulfite, which then reacts with formaldehyde to form a stable, non-volatile addition product (sodium formaldehyde bisulfite), effectively reducing formaldehyde emissions from the final product. researchgate.net

In polymer science, this compound and its derivatives are being explored in the synthesis and modification of polymers. For instance, sodium sulfite, which can be derived from sodium metabisulfite (B1197395), has been used as part of a redox initiator system with ammonium (B1175870) persulfate for the in-situ polymerization of sodium acrylate (B77674) within cement composites. mdpi.com This approach aims to create biomimetic hybrid materials with enhanced mechanical and self-healing properties. Additionally, studies have examined the role of this compound as an antioxidant in polyethylene (B3416737) oxide (PEO) polymer matrices for extended-release drug formulations. The addition of the compound helps to minimize the oxidative degradation of both the polymer and the encapsulated drug, thereby enhancing the stability and performance of the material. researchgate.net

These examples highlight a trend towards the intelligent integration of simple inorganic compounds like this compound into complex material systems to address specific technological challenges, from improving indoor air quality to developing advanced functional composites. mit.edu

Q & A

Q. What are the established methods for synthesizing sodium pyrosulfurous acid, and how can purity be verified?

this compound (disodium salt, Na₂S₂O₅) is synthesized by introducing sulfur dioxide (SO₂) into aqueous sodium sulfite (Na₂SO₃) solutions under controlled pH (4–6) and temperature (20–40°C). The reaction proceeds as: 2 Na2SO3+SO2Na2S2O5+H2O2\ \text{Na}_2\text{SO}_3 + \text{SO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_5 + \text{H}_2\text{O}

Purity verification involves:

  • Iodometric titration to quantify active sulfite content .
  • X-ray diffraction (XRD) to confirm crystallinity and absence of byproducts like sodium sulfate .

Q. What critical physical-chemical properties influence experimental design with Na₂S₂O₅?

Key properties (measured at 20°C):

PropertyValueReference
Melting point150°C (decomposes)
Water solubility540 g/L
Density1.48 g/cm³
Stability in acidic pHDecomposes to SO₂ and H₂O
These properties necessitate inert-atmosphere handling for oxidation-sensitive studies and pH monitoring in aqueous solutions.

Q. How does Na₂S₂O₅ behave in aqueous solutions, and what factors drive instability?

In water, Na₂S₂O₅ dissociates into bisulfite ions (HSO3\text{HSO}_3^-) and sulfur dioxide (SO2\text{SO}_2), which are redox-active. Instability mechanisms include:

  • Acid-catalyzed decomposition :
    Na2S2O5+H2O2 NaHSO32 SO2+2 NaOH\text{Na}_2\text{S}_2\text{O}_5 + \text{H}_2\text{O} \rightarrow 2\ \text{NaHSO}_3 \rightarrow 2\ \text{SO}_2 + 2\ \text{NaOH}

    Observed at pH < 4 .

  • Oxidation by dissolved O₂ : Forms sulfate (SO42\text{SO}_4^{2-}) under aerobic conditions .

Advanced Research Questions

Q. What are the conflicting hypotheses about the oxidation pathways of Na₂S₂O₅ in acidic media?

Contradictions exist in proposed mechanisms:

  • Hypothesis A : Direct oxidation of S2O52\text{S}_2\text{O}_5^{2-} to SO42\text{SO}_4^{2-} via intermediates like thiosulfate (S2O32\text{S}_2\text{O}_3^{2-}) .
  • Hypothesis B : Stepwise decomposition to SO2\text{SO}_2, followed by oxidation to H2SO4\text{H}_2\text{SO}_4 .
    Resolution strategy : Use isotopic labeling (34SO2^{34}\text{SO}_2) and in-situ Raman spectroscopy to track sulfur speciation .

Q. How can advanced analytical methods distinguish Na₂S₂O₅ from related sulfite species in complex matrices?

  • Ion chromatography (IC) with suppressed conductivity detection separates S2O52\text{S}_2\text{O}_5^{2-}, SO32\text{SO}_3^{2-}, and SO42\text{SO}_4^{2-} .
  • DFT calculations predict distinct vibrational frequencies for S2O52\text{S}_2\text{O}_5^{2-} (e.g., S–S stretch at 450–500 cm⁻¹), verifiable via FTIR .

Q. What role does Na₂S₂O₅ play in non-cyanide electroless plating systems, and what are unresolved challenges?

Na₂S₂O₅ acts as a reducing agent in cyanide-free gold plating solutions, enabling near-neutral pH operation. Key challenges:

  • Competing side reactions : Undesired sulfide (S2\text{S}^{2-}) formation at pH > 7 reduces plating efficiency .
  • Thiosulfate interference : Co-presence of S2O32\text{S}_2\text{O}_3^{2-} complicates kinetic modeling .

Q. How do temperature and ionic strength affect the thermodynamic stability of Na₂S₂O₅?

  • Van’t Hoff analysis : ΔG° for decomposition becomes negative above 60°C, favoring SO2\text{SO}_2 release .
  • High ionic strength (e.g., 1M NaCl) stabilizes S2O52\text{S}_2\text{O}_5^{2-} by reducing water activity, delaying hydrolysis .

Data Contradictions and Recommendations

  • Solubility discrepancies : Older studies report 540 g/L at 20°C , while recent work notes batch-dependent variability (±5%) due to hydration state . Always pre-dry samples at 100°C for 2 hours.
  • Oxidation products : Conflicting reports on S2O32\text{S}_2\text{O}_3^{2-} vs. SO42\text{SO}_4^{2-} dominance suggest context-dependent pathways. Use controlled-potential electrolysis to isolate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.